molecular formula C27H40ClNO2 B1663105 Veratramine Hydrochloride CAS No. 1258005-82-1

Veratramine Hydrochloride

Cat. No. B1663105
CAS RN: 1258005-82-1
M. Wt: 446.1 g/mol
InChI Key: LXICYACAINWSSL-GXMRFAHPSA-N
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Description

Veratramine is an alkaloid isolated from the rhizomes of Veratrum . It has distinct anti-tumor and anti-hypertension effects . It is a good membrane permeant, undergoes rapid passive diffusion, and has good stability in the gastrointestinal tract during its absorption .


Synthesis Analysis

The synthesis of steroidal alkaloids in Veratrum species requires isoprenoid units produced by the cytosolic mevalonate and MEP pathways, which are converted via several enzymatic steps into squalene, then the cyclic intermediate cycloartenol, and eventually cholesterol . The research team identified three new CYP450 candidates (CYP76A2, CYP76B6 and CYP76AH1) and three new transcription factor candidates (ERF1A, bHLH13 and bHLH66) involved in the synthesis of steroidal alkaloids .


Molecular Structure Analysis

Veratramine is a steroidal alkaloid with a penta-, hexa-, or heptacyclic C-nor-D-homosteroidal or regular hexacycliccholestane skeleton . It has a molecular weight of 409.60 and a molecular formula of C27H39NO2 .


Chemical Reactions Analysis

Veratramine increases the expression of ATM/ATR, a DNA damage-related protein in prostate cancer cells, and suppresses the expression of the Akt protein involved in cancer cell proliferation .


Physical And Chemical Properties Analysis

Veratramine is a steroidal alkaloid with a molecular weight of 409.60 and a molecular formula of C27H39NO2 . It is a good membrane permeant, undergoes rapid passive diffusion, and has good stability in the gastrointestinal tract during its absorption .

Scientific Research Applications

Metabolic Pathways and Biotransformation

  • Metabolic Profiles : Veratramine's metabolic pathways have been explored both in vitro and in vivo, revealing key insights into its metabolism in the liver and its biotransformation. It undergoes hydroxylation, sulfation, and glucuronidation processes, primarily mediated by CYP2D6 and SULT2A1 isozymes (Lyu et al., 2015).

Pharmacokinetics and Gender Differences

  • Gender-Dependent Pharmacokinetics : Studies have demonstrated significant pharmacokinetic differences between male and female rats after oral administration of veratramine, pointing to gender-dependent hepatic metabolism as a major factor in these differences (Lyu et al., 2016).

Neurological Research

  • Neurotoxicity Studies : Veratramine's neurotoxic effects have been studied, particularly its impact on DNA damage in the cerebellum and cerebral cortex of mice. The research suggests a correlation between its metabolites and neurotoxicity, offering insights into the mechanisms of its action on the nervous system (Cong et al., 2015).

Cardiovascular Research

  • Cardiovascular Effects : Research dating back to 1949 has highlighted veratramine's impact on the cardiovascular system, particularly its antagonistic effects on the cardioaccelerator action of epinephrine and its influence on heart rate and vasodilator action (Krayer, 1949).

Therapeutic Applications

  • Pain Management in Diabetic Peripheral Neuropathy : Recent studies indicate that veratramine may have therapeutic effects in alleviating neuropathic pain in diabetic peripheral neuropathy by inhibiting the SIGMAR1-NMDAR pathway, suggesting its potential as a treatment option (Zhang et al., 2022).

Toxicology

  • Toxicological Studies : Research has also been conducted on the toxicological aspects of veratramine, particularly its teratogenic effects and the resulting congenital abnormalities in animals (Keeler & Binns, 1966).

Hypotensive Effects

  • Hypotension in Hypertensive Rats : Veratramine and its total alkaloids have been tested for hypotensive effects in spontaneously hypertensive rats, showing a dose-dependent reduction in blood pressure and heart rate (Wang, Li, & Liu, 2008).

Mechanism of Action

Veratramine inhibits the proliferation of prostate cancer cells by increasing the expression of ATM/ATR, a DNA damage-related protein, and suppressing the expression of the Akt protein involved in cancer cell proliferation .

Safety and Hazards

Veratramine is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(2S,5S)-2-[(1S)-1-[(6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO2.ClH/c1-15-11-25(30)26(28-14-15)17(3)20-7-8-21-22-6-5-18-12-19(29)9-10-27(18,4)24(22)13-23(21)16(20)2;/h5,7-8,15,17,19,22,24-26,28-30H,6,9-14H2,1-4H3;1H/t15-,17-,19?,22-,24-,25?,26-,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXICYACAINWSSL-GXMRFAHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)O)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC([C@@H](NC1)[C@@H](C)C2=C(C3=C(C=C2)[C@@H]4CC=C5CC(CC[C@@]5([C@H]4C3)C)O)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647700
Record name (2S,5S)-2-[(1S)-1-[(6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Veratramine Hydrochloride

CAS RN

1258005-82-1
Record name (2S,5S)-2-[(1S)-1-[(6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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